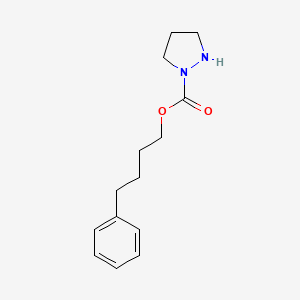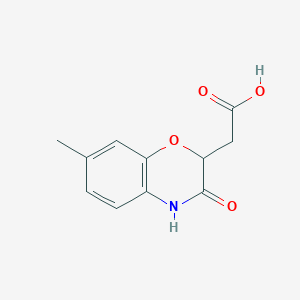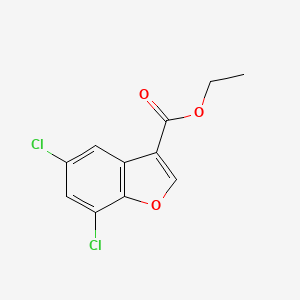![molecular formula C28H27N3 B12602449 4,4'-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine CAS No. 917807-75-1](/img/structure/B12602449.png)
4,4'-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine is a complex organic compound featuring a pyrrolidine ring, a phenylene group, and a dipyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine typically involves the reaction of pyrrolidine with a suitable phenylene derivative under controlled conditions. One common method involves the use of 4-chloromethylpyridine dissolved in hot anhydrous ethanol, followed by the addition of a KOH solution . The reaction is exothermic and may require cooling to maintain the desired temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.
Applications De Recherche Scientifique
4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks.
Biology: Investigated for its potential as a biochemical reagent in life sciences.
Industry: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine involves its interaction with molecular targets through its pyridine and pyrrolidine moieties. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding . The compound’s structure allows it to fit into specific binding sites, influencing the activity of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-pyridyl)ethane: Another dipyridine compound used in coordination chemistry.
4,4’-Vinylenedipyridine: Similar structure but with a vinyl group instead of the pyrrolidine ring.
1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene: A more complex structure with multiple pyridine rings.
Uniqueness
4,4’-{[2-(Pyrrolidin-1-yl)ethane-1,1-diyl]di(4,1-phenylene)}dipyridine is unique due to its combination of pyrrolidine and dipyridine moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
917807-75-1 |
|---|---|
Formule moléculaire |
C28H27N3 |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
4-[4-[1-(4-pyridin-4-ylphenyl)-2-pyrrolidin-1-ylethyl]phenyl]pyridine |
InChI |
InChI=1S/C28H27N3/c1-2-20-31(19-1)21-28(26-7-3-22(4-8-26)24-11-15-29-16-12-24)27-9-5-23(6-10-27)25-13-17-30-18-14-25/h3-18,28H,1-2,19-21H2 |
Clé InChI |
IDUVWRVKOGCYLP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC(C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=C(C=C4)C5=CC=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 3-[2-(aminomethyl)cyclohexyl]-](/img/structure/B12602375.png)
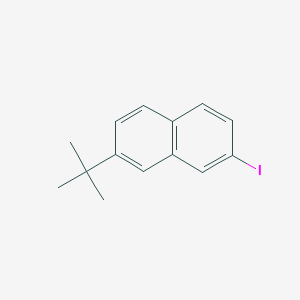
![{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone](/img/structure/B12602390.png)

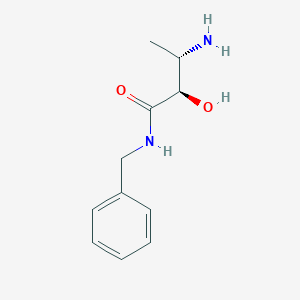
![9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine](/img/structure/B12602410.png)
![5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12602415.png)
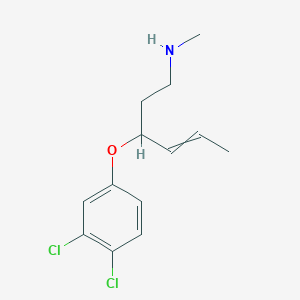
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate](/img/structure/B12602425.png)
propanedinitrile](/img/structure/B12602451.png)
